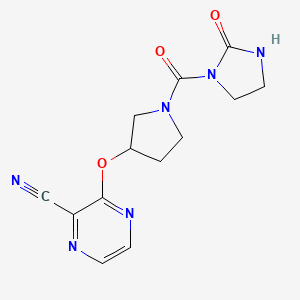

![molecular formula C20H17NO3S3 B2903111 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)naphthalene-1-sulfonamide CAS No. 2097933-20-3](/img/structure/B2903111.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)naphthalene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)naphthalene-1-sulfonamide” is a complex organic compound. It contains a naphthalene sulfonamide moiety and a bithiophene moiety .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a naphthalene sulfonamide with a bithiophene derivative . Sulfonamide synthesis often involves S-N coupling, which can be performed under microwave irradiation . Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular structure of this compound would be expected to show strong intermolecular interactions, as is typical for naphthalene sulfonamides .Chemical Reactions Analysis

Naphthalene undergoes various reactions such as nitration, sulphonation, halogenation, Friedel-Craft alkylation and acylation, chloromethylation, and others . Thiophene derivatives also exhibit a variety of properties and applications .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be similar to those of other naphthalene sulfonamides and bithiophene derivatives .Mechanism of Action

While the specific mechanism of action for this compound is not provided, sulfonamides generally work by being a competitive inhibitor of bacterial enzyme dihydropteroate synthetase . Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

Future Directions

Naphthalene diimides (NDIs), which are structurally similar to the compound , are of increasing interest due to their electronic properties, large electron-deficient aromatic cores, and tendency to self-assemble into functional structures . They are promising candidates for applications in organic electronics, photovoltaic devices, and flexible displays . Similarly, naphthalene sulfonamides have shown potential in the treatment of parasitic infectious diseases like leishmaniasis .

properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3S3/c22-16(17-10-11-19(26-17)18-8-4-12-25-18)13-21-27(23,24)20-9-3-6-14-5-1-2-7-15(14)20/h1-12,16,21-22H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHGEMJLNGXECO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2903030.png)

![(4-(1H-imidazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2903033.png)

![Imidazo[1,5-a]pyridin-6-yl-methanol](/img/structure/B2903035.png)

![2-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2903043.png)

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2903048.png)

![N-(3,5-dimethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2903049.png)